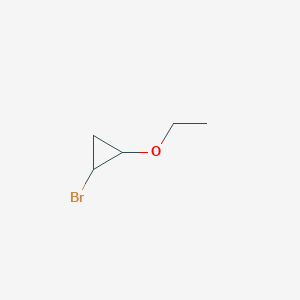

1-Bromo-2-ethoxycyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1035798-85-6 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

1-bromo-2-ethoxycyclopropane |

InChI |

InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3 |

InChI Key |

ZWWCCVSLTYAXLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC1Br |

Origin of Product |

United States |

Kinetic Resolution:this Method Involves Reacting the Racemic Mixture with a Chiral Catalyst or Reagent That Reacts at a Different Rate with Each Enantiomer. This Results in the Preferential Conversion of One Enantiomer into a Product, Leaving the Unreacted Starting Material Enriched in the Other Enantiomer. a Significant Drawback is That the Maximum Theoretical Yield for the Recovered Enantiomer is 50%.rsc.orgrsc.org

These resolution strategies are fundamental in obtaining enantiomerically pure bromoethoxycyclopropane intermediates, which are valuable building blocks for the asymmetric synthesis of more complex chiral molecules.

Stereochemical Aspects in 1 Bromo 2 Ethoxycyclopropane Chemistry

Stereoisomerism and Chirality of 1-Bromo-2-ethoxycyclopropane

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This substitution pattern gives rise to stereoisomerism. The substituents, a bromine atom and an ethoxy group, can be located on the same side of the ring plane (cis) or on opposite sides (trans).

Due to the presence of two different substituents on the ring, both the cis and the trans isomers are chiral. Neither the cis nor the trans isomer has an internal plane of symmetry, and therefore, both can exist as a pair of non-superimposable mirror images called enantiomers. Consequently, there are a total of four possible stereoisomers for this compound. libretexts.org

The four stereoisomers are:

(1R,2S)-1-bromo-2-ethoxycyclopropane (cis) and its enantiomer (1S,2R)-1-bromo-2-ethoxycyclopropane (cis).

(1R,2R)-1-bromo-2-ethoxycyclopropane (trans) and its enantiomer (1S,2S)-1-bromo-2-ethoxycyclopropane (trans).

The relationship between these isomers is that of enantiomers (cis with cis, trans with trans) and diastereomers (any cis isomer with any trans isomer). libretexts.org

Table 1: Stereoisomers of this compound

| Isomer Type | Configuration | Relationship |

| cis | (1R, 2S) | Enantiomer of (1S, 2R) |

| cis | (1S, 2R) | Enantiomer of (1R, 2S) |

| trans | (1R, 2R) | Enantiomer of (1S, 2S) |

| trans | (1S, 2S) | Enantiomer of (1R, 2R) |

Diastereoselectivity and Enantioselectivity in Reactions of this compound

Reactions involving this compound can proceed with varying degrees of diastereoselectivity and enantioselectivity, depending on the reaction conditions, reagents, and the stereochemistry of the starting material.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted cyclopropanes, the relative orientation of the incoming groups is often controlled to favor either the cis or trans product. For instance, in reactions such as cyclopropanation, the approach of the reagent to the double bond can be influenced by existing stereocenters, leading to a diastereoselective outcome. researchgate.net Similarly, reactions of a racemic or enantiopure mixture of this compound can lead to products with a specific diastereomeric ratio, influenced by the steric and electronic properties of the cyclopropane ring and its substituents. researchgate.net

Enantioselectivity is the formation of one enantiomer in excess of the other. Synthesizing an enantiomerically enriched sample of this compound or using it in subsequent reactions requires asymmetric synthesis or chiral resolution. The use of chiral catalysts or reagents can create a chiral environment that favors one reaction pathway, leading to an enantiomerically enriched product. researchgate.net For example, enantioselective reactions are crucial in the synthesis of complex molecules where a specific stereoisomer is required for biological activity. tcichemicals.com

Research on related cyclopropane systems demonstrates that reactions such as ring-opening can proceed with high stereoselectivity. rsc.org The stereochemical outcome (inversion or retention of configuration) at the reaction centers is a key aspect of these transformations.

Configurational Stability and Inversion of Cyclopropane Stereocenters

The three-membered ring of cyclopropane is conformationally rigid. However, the stereocenters at C1 and C2 in this compound can undergo configurational changes under specific reaction conditions.

The stability of these stereocenters is generally high under neutral conditions. However, reactions that involve the temporary opening of the cyclopropane ring can lead to a loss of stereochemical integrity or a controlled inversion of configuration. For example, certain ring-opening reactions of cyclopropanol (B106826) derivatives, which are structurally related to the title compound, have been shown to proceed with either inversion or retention of configuration at a stereocenter, depending on whether the conditions are basic or acidic. rsc.org

Furthermore, the formation of radical or ionic intermediates at one of the stereogenic carbons can lead to racemization or epimerization at that center. If a reaction proceeds through an intermediate that is planar or rapidly inverting, the stereochemical information from the starting material can be lost. It is crucial to note that carbonyl compounds with an α-stereocenter are susceptible to racemization under acidic or basic conditions, a principle that can be relevant for derivatives of this compound. rsc.org

Chiral Resolution Strategies for Bromoethoxycyclopropane Intermediates

Since this compound is a chiral molecule, separating its enantiomers is a critical step for stereospecific synthesis. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Several strategies can be employed for the resolution of bromoethoxycyclopropane intermediates or their derivatives.

Synthetic Applications of 1 Bromo 2 Ethoxycyclopropane As a Building Block

Construction of Functionalized Cyclopropane (B1198618) Derivatives

1-Bromo-2-ethoxycyclopropane serves as an excellent starting material for the synthesis of other functionalized cyclopropane derivatives. The key to this reactivity lies in the generation of a 1-ethoxycyclopropyllithium species through halogen-metal exchange. This organolithium reagent can then react with a range of electrophiles to introduce new substituents onto the cyclopropane ring.

A notable application is the reaction of the lithium carbenoid derived from this compound with various electrophiles, which yields 1-substituted trans-1-bromo-2-ethoxycyclopropanes in good yields. The trans relationship between the bromo and ethoxy groups in the product is a significant stereochemical outcome of this reaction sequence. This method provides a direct route to cyclopropanes bearing a variety of functional groups, which can be used in further synthetic transformations. For instance, the ethanolysis of these 1-substituted trans-1-bromo-2-ethoxycyclopropanes leads to the formation of 2-substituted propenal diethyl acetal (B89532) derivatives researchgate.net.

The generation of functionalized cyclopropanes can also be achieved through other methods, such as the cyclopropanation of alkenes with carbenes or carbenoids, and the chemical modification of existing cyclopropane rings ucl.ac.uk. However, the use of this compound offers a convenient entry point to a specific class of substituted cyclopropanes.

Table 1: Synthesis of Functionalized Cyclopropane Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound | 1. t-BuLi2. Electrophile (E) | 1-E-1-bromo-2-ethoxycyclopropane (trans) | Good | researchgate.net |

Synthesis of Spirocyclic and Bicyclic Systems

The utility of this compound extends to the construction of more complex cyclic systems, including spirocyclic and bicyclic frameworks. This is often achieved by leveraging the cyclopropane ring as a latent functional group that can undergo ring-expansion or annulation reactions.

One of the key strategies involves the conversion of this compound into a cyclopropanone (B1606653) equivalent. The resulting cyclopropanone or its derivatives can then participate in reactions to form larger rings. For example, spiro[3.3]heptan-1-ones can be synthesized through a strain-relocating semipinacol rearrangement of a cyclopropanol (B106826) intermediate, which itself can be derived from a 1-sulfonylcyclopropanol, a stable surrogate for cyclopropanone researchgate.net. This highlights an indirect but powerful application of the chemical space accessed from this compound.

Furthermore, the reaction of diphenylcyclopropylsulfonium ylide, which can be conceptually related to cyclopropanone chemistry, with steroid 4,6-diene-3-ones has been shown to produce steroid spiro[2.4]heptan-4-ones acs.org. These examples demonstrate the potential of using this compound as a three-carbon building block for the assembly of intricate spirocyclic and bicyclic structures, which are prevalent in many natural products and biologically active molecules. The synthesis of angularly substituted bicyclic systems has also been achieved through anionic oxy-Cope rearrangements of 1,2-dialkenylcyclobutanols, which can be prepared from cyclobutanones derived from this compound acs.org.

Table 2: Examples of Spirocyclic and Bicyclic Systems Synthesized from Cyclopropane Precursors

| Precursor Type | Key Reaction | Product Type | Reference |

| Cyclopropanone equivalent | Semipinacol rearrangement | Spiro[3.3]heptan-1-one | researchgate.net |

| Diphenylcyclopropylsulfonium ylide | Ylide addition & rearrangement | Steroid spiro[2.4]heptan-4-one | acs.org |

| 1,2-Dialkenylcyclobutanol | Anionic oxy-Cope rearrangement | Angularly substituted bicyclic systems | acs.org |

Role in the Formation of Carbonyl Compounds and Ketones (e.g., Cyclobutanones)

One of the most well-documented and significant applications of this compound is its role as a key reagent in the synthesis of cyclobutanones researchgate.netacs.org. This transformation provides a versatile and efficient method for constructing the four-membered ring, a structural motif present in numerous natural products and a useful intermediate in organic synthesis.

The general strategy involves a three-step sequence:

Lithiation: this compound is treated with a strong base, typically tert-butyllithium, at low temperatures to generate the corresponding (1-ethoxycyclopropyl)lithium reagent via a halogen-metal exchange reaction orgsyn.org.

Addition to a Carbonyl Compound: The generated organolithium species acts as a nucleophile and adds to an aldehyde or ketone, forming a cyclopropylcarbinol adduct orgsyn.org.

Rearrangement: The cyclopropylcarbinol intermediate is then subjected to mild acid-catalyzed rearrangement, which proceeds via a ring expansion to furnish the desired cyclobutanone (B123998) orgsyn.orgdoi.org.

This method has been successfully applied to a wide range of aldehydes and ketones, affording a variety of α-substituted cyclobutanones in high yields orgsyn.org. The reaction is often highly regioselective, with 1,2-addition to enones and enals being the predominant pathway orgsyn.org. This methodology has proven to be convenient and reproducible, even on a larger scale, making it a valuable tool for synthetic chemists orgsyn.org.

Table 3: Synthesis of Cyclobutanones from this compound

| Electrophile (Aldehyde/Ketone) | Product (Cyclobutanone) | Yield (%) | Reference |

| Crotonaldehyde | (E)-2-(1-Propenyl)cyclobutanone | 97 | orgsyn.orgdoi.org |

| Benzaldehyde | 2-Phenylcyclobutanone | 85 | orgsyn.org |

| Cyclohexanone | Spiro[3.5]nonan-1-one | 92 | orgsyn.org |

| Acetone | 2,2-Dimethylcyclobutanone | 88 | orgsyn.org |

Precursor for Acyclic and Rearranged Organic Molecules (e.g., Acetylenes)

Beyond its use in constructing cyclic systems, this compound can also serve as a precursor to acyclic and rearranged organic molecules. The inherent ring strain of the cyclopropane ring can be harnessed to drive ring-opening reactions, leading to the formation of linear, functionalized products.

Thermolysis of halogenated cyclopropanes, for example, can result in predictable ring-opening and the formation of various products depending on the reaction conditions and substituents researchgate.net. A specific example is the ethanolysis of 1-substituted trans-1-bromo-2-ethoxycyclopropanes, which proceeds with ring opening to produce 2-substituted propenal diethyl acetal derivatives researchgate.net.

Furthermore, there is strong evidence to suggest that this compound can be a precursor to acetylenic compounds. The treatment of related gem-dihalocyclopropanes, such as 1,1-dichloro-2-ethoxycyclopropane, with a strong base like potassium tert-butoxide can lead to the formation of acetylenic acetals unit.nounit.no. This transformation likely proceeds through a series of elimination and rearrangement steps. Given the similar structural features, it is plausible that this compound could undergo analogous reactions to yield acetylenic products under suitable basic conditions. This potential application opens up avenues for the synthesis of alkynes, which are fundamental building blocks in organic chemistry.

Integration into Complex Molecule Total Synthesis and Natural Product Analogues

The synthetic utility of this compound is further underscored by its role in the total synthesis of complex molecules and the preparation of natural product analogues. While it may not always be a direct starting material in a multi-step synthesis, its ability to provide key intermediates, particularly functionalized cyclobutanones, makes it an invaluable tool for accessing complex molecular architectures.

Cyclobutane-containing intermediates, often referred to as "overbred intermediates," are highly valuable in organic synthesis as they can be strategically fragmented to construct a variety of carbocyclic frameworks rsc.org. The cyclobutanones synthesized from this compound are prime examples of such intermediates. For instance, the total synthesis of several strained polycyclic terpenes has relied on the strategic formation and subsequent elaboration of a cyclobutane (B1203170) ring uzh.ch.

A notable example is the synthesis of members of the russujaponol family of natural products. Although various synthetic routes have been developed, some strategies involve the construction of a key cyclobutane or related indane scaffold, which can be conceptually traced back to cyclobutanone precursors nih.govnih.govresearchgate.net. The ability to generate these four-membered rings efficiently using this compound highlights its indirect but crucial contribution to the synthesis of such complex natural products.

The development of synthetic strategies for natural product analogues is a vital area of research, often aimed at improving biological activity or simplifying the molecular structure unit.no. The versatility of this compound as a building block allows for the introduction of diverse substituents, making it a useful tool in the creation of libraries of natural product analogues for biological screening.

Theoretical and Computational Investigations of 1 Bromo 2 Ethoxycyclopropane

Electronic Structure and Bonding Analysis of Bromoethoxycyclopropanes

The electronic structure of the cyclopropane (B1198618) ring is often described by the Walsh model, which involves sp²-hybridized carbons forming the ring and p-orbitals combining to create a central, delocalized molecular orbital system. The introduction of a bromine atom and an ethoxy group significantly perturbs this electronic arrangement.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. For 1-bromo-2-ethoxycyclopropane, such an analysis would likely reveal a significant charge separation, with the carbon atom attached to the bromine atom bearing a partial positive charge and the carbon bonded to the ethoxy group having its electron density modified by the competing inductive and resonance effects of the oxygen. The bonding within the cyclopropane ring is also affected; the C-C bonds adjacent to the electron-withdrawing bromine may be slightly elongated and weakened compared to unsubstituted cyclopropane.

Table 1: Hypothetical Calculated Atomic Charges on the Cyclopropane Ring of cis-1-Bromo-2-ethoxycyclopropane

| Atom | Hybridization | Calculated Partial Charge (a.u.) |

| C1 (bonded to Br) | sp² | +0.15 |

| C2 (bonded to O) | sp² | +0.10 |

| C3 | sp² | -0.05 |

| Br | sp³ | -0.20 |

| O | sp³ | -0.35 |

Note: These values are illustrative and represent expected trends from quantum chemical calculations.

Conformational Analysis and Energetic Profiles of Isomers

This compound can exist as two diastereomers: cis and trans, depending on the relative orientation of the bromine and ethoxy groups. Furthermore, the rotation around the C-O bond of the ethoxy group leads to different rotational conformers (rotamers).

The relative stability of the cis and trans isomers is governed by a combination of steric and electronic factors. In the cis isomer, the bulky bromine atom and ethoxy group are on the same side of the ring, which could lead to steric repulsion. However, attractive dipole-dipole interactions or other non-covalent interactions might stabilize this arrangement. The trans isomer generally experiences less steric hindrance.

Within each diastereomer, the ethoxy group can adopt different conformations. The most stable conformers are typically those that minimize steric clashes between the ethyl group and the cyclopropane ring or the bromine atom. The energetic profile of this rotation can be calculated, revealing the energy barriers between different stable conformers.

Table 2: Hypothetical Relative Energies of Isomers and Conformers of this compound

| Isomer/Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| trans - anti | 180° | 0.00 (Reference) |

| trans - gauche | 60° | 1.2 |

| cis - anti | 180° | 0.8 |

| cis - gauche | 60° | 2.5 |

Note: These values are hypothetical, illustrating potential energy differences. The 'anti' and 'gauche' descriptors refer to the conformation of the ethoxy group.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of reactions such as nucleophilic substitution, elimination, and ring-opening reactions. These calculations can map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A key reaction of interest for substituted cyclopropanes is their ring-opening, which can be initiated by thermal or chemical means. DFT studies can model the bond-breaking and bond-forming processes that occur during such a reaction. For example, in a reaction involving the departure of the bromide ion, calculations could predict whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a cyclopropyl (B3062369) cation intermediate. The calculated activation energies for different pathways can help to predict the most likely reaction mechanism.

The nature of the transition states, including their geometry and electronic structure, provides deep insight into the factors controlling the reaction rate and selectivity. For instance, the transition state for a ring-opening reaction would likely show an elongated C-C bond in the cyclopropane ring and a developing charge separation.

Molecular Dynamics Simulations for Mechanistic Insights

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a time-resolved view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in the gas phase or in solution. These simulations can reveal the timescales of conformational changes, such as the rotation of the ethoxy group, and the preferred conformations in different solvent environments. By simulating the molecule in a solvent box, one can observe the specific interactions between the solute and solvent molecules, providing insights into solvation effects on reactivity.

Furthermore, MD simulations can be employed to explore the initial stages of a chemical reaction, such as the approach of a reactant to the cyclopropane ring. By observing the trajectories of the interacting molecules, researchers can gain a more dynamic and realistic understanding of the factors that lead to a successful reactive encounter.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. By calculating various molecular properties, one can anticipate how the molecule will behave in a chemical reaction.

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO provides information about its electrophilic character. For this compound, the presence of the electronegative bromine atom is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, likely at the carbon atom bonded to the bromine.

Another useful tool is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict the sites where the molecule is most likely to interact with other charged or polar species.

By combining these computational tools, a detailed picture of the chemical reactivity of this compound can be constructed, guiding experimental efforts and providing a deeper understanding of its chemical properties.

Advanced Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Progress

Advanced spectroscopic methods are indispensable for unequivocally determining the molecular structure of 1-Bromo-2-ethoxycyclopropane and for monitoring its transformation during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the atomic connectivity and molecular weight of the compound.

Advanced NMR Spectroscopy:

One-dimensional (1D) NMR spectroscopy offers fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and complex multiplets for the cyclopropyl (B3062369) protons. The ¹³C NMR would similarly display distinct resonances for the carbons of the ethoxy group and the cyclopropane (B1198618) ring.

For a more in-depth structural analysis, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgsdsu.edu For this compound, this would confirm the connectivity within the ethoxy group and help to assign the signals of the diastereotopic protons of the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon resonances of the cyclopropane ring and the ethoxy group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying the connection between the ethoxy group and the cyclopropane ring, by observing correlations between the ethoxy protons and the C1 carbon of the cyclopropane, and between the cyclopropyl protons and the methylene carbon of the ethoxy group.

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Chemical shift and multiplicity of ethoxy and cyclopropyl protons. |

| ¹³C NMR | Chemical shift of ethoxy and cyclopropyl carbons. |

| COSY | Connectivity between protons within the ethoxy group and the cyclopropane ring. |

| HSQC | Direct one-bond correlations between protons and carbons. |

| HMBC | Long-range (2-3 bond) correlations, confirming the attachment of the ethoxy group to the cyclopropane ring. |

Mass Spectrometry:

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of fragmentation patterns. docbrown.infoyoutube.com For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Alpha-cleavage: Loss of an ethyl radical from the ethoxy group.

Cleavage of the C-Br bond: Resulting in a cyclopropyl ether cation.

Ring-opening of the cyclopropane: Leading to various smaller fragment ions.

Analysis of the masses and relative abundances of these fragment ions can provide valuable confirmation of the proposed structure.

| Expected Fragment Ion | m/z (mass-to-charge ratio) | Origin |

| [M]⁺ | 164/166 | Molecular ion |

| [M - CH₂CH₃]⁺ | 135/137 | Loss of ethyl radical |

| [M - Br]⁺ | 85 | Loss of bromine radical |

| [C₃H₅O]⁺ | 57 | Fragmentation of the cyclopropyl ether moiety |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers. The choice of method depends on the volatility of the compound and the nature of the isomers to be separated.

Gas-Liquid Chromatography (GLC):

GLC is a suitable technique for the analysis of volatile compounds like this compound. The choice of stationary phase is critical for achieving good separation. For halogenated and ether-containing compounds, a variety of stationary phases can be employed, ranging from nonpolar phases like polydimethylsiloxane (B3030410) to more polar phases like polyethylene (B3416737) glycol. youtube.comlibretexts.orgphenomenex.comglsciencesinc.com The retention time of the compound will depend on its boiling point and its interaction with the stationary phase. GLC can be used to determine the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram.

Chiral Chromatography:

This compound possesses a chiral center at the C2 position of the cyclopropane ring, and therefore exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and for studying their distinct biological activities. Chiral gas chromatography is a powerful technique for this purpose. researchgate.netresearchgate.netgcms.cz This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation and distinct retention times. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. umich.edu A suitable solvent system (eluent) is chosen to achieve good separation of the starting materials, products, and any byproducts on a silica (B1680970) gel or alumina (B75360) plate. Visualization of the spots can be achieved using various methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor, which are effective for a wide range of organic compounds. epfl.chlabster.comreachdevices.comillinois.edu

| Chromatographic Technique | Application for this compound | Key Parameters |

| Gas-Liquid Chromatography (GLC) | Purity assessment, detection of volatile impurities. | Stationary phase polarity, column temperature. |

| Chiral Gas Chromatography | Separation of enantiomers. | Chiral stationary phase (e.g., cyclodextrin-based). |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check. | Eluent system, visualization agent (e.g., UV, KMnO₄, I₂). |

In Situ Spectroscopic Monitoring of Chemical Transformations

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling.

For reactions involving this compound, such as nucleophilic substitutions or organometallic reactions, in situ monitoring can be particularly insightful.

In Situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within the tube, it is possible to acquire spectra at regular intervals. researchgate.net This allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing a detailed kinetic profile of the reaction. The formation of any intermediate species present in sufficient concentration may also be detected.

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time reaction monitoring. nih.govspectroscopyonline.commdpi.com It is particularly well-suited for monitoring changes in specific functional groups. For example, in a reaction where the cyclopropane ring is opened, the characteristic vibrational modes of the ring would disappear, while new bands corresponding to the product would emerge. Raman spectroscopy is often advantageous for reactions in heterogeneous mixtures or for those involving strong infrared absorbers where FTIR might be less effective.

The data obtained from in situ monitoring allows for a more complete understanding of the reaction pathway and can be used to optimize reaction conditions for improved yield and selectivity.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Transformations for 1-Bromo-2-ethoxycyclopropane

The development of new catalytic systems is paramount to expanding the synthetic utility of this compound. Current research trajectories in catalysis offer several promising avenues for exploration. Transition-metal catalysis, for instance, has proven effective for the functionalization of cyclopropanes. nih.govwikipedia.org Future work could focus on palladium-catalyzed enantioselective C-H activation, which would allow for the precise installation of functional groups while controlling stereochemistry. nih.gov The bromine atom in this compound makes it an ideal candidate for a variety of cross-coupling reactions, acting as an electrophilic partner. nih.gov

Furthermore, organocatalysis presents a powerful, metal-free alternative for activating cyclopropane (B1198618) rings. researchgate.net Chiral organocatalysts could be designed to engage with the molecule, facilitating stereoselective ring-openings or cycloadditions. The development of catalytic systems that can selectively cleave either the C-C or C-Br bond would offer divergent pathways to a range of complex molecules.

| Catalytic Strategy | Potential Transformation | Desired Outcome |

| Transition-Metal Catalysis | Enantioselective C-H Activation | Synthesis of enantioenriched cis-substituted cyclopropanes. nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of new C-C bonds at the bromine-substituted carbon. nih.gov | |

| Organocatalysis | Asymmetric Ring-Opening | Access to chiral, functionalized acyclic compounds. researchgate.net |

| [3+2] Cycloadditions | Construction of complex five-membered ring systems stereoselectively. | |

| Photoredox Catalysis | Radical-mediated functionalization | Introduction of functional groups via novel reaction pathways. |

Exploration of Undiscovered Reactivity Patterns of Bromoethoxycyclopropanes

This compound can be classified as a donor-acceptor (D-A) cyclopropane, where the electron-donating ethoxy group ("push") and the electron-withdrawing bromine atom ("pull") polarize the cyclopropane ring. mdpi.com This electronic arrangement activates the ring for various transformations, yet its full reactive potential remains untapped.

Future research will likely focus on exploiting this "push-pull" effect to uncover divergent reactivity, where slight modifications in reaction conditions or catalysts could lead to completely different products. mdpi.comresearchgate.net For example, under certain conditions, the molecule could act as a 1,3-dipole synthon in cycloaddition reactions to form five-membered rings. mdpi.com Alternatively, nucleophilic attack could lead to ring-opening, a process whose regioselectivity could be tuned by the choice of catalyst and nucleophile. nih.govnih.gov Investigating its behavior under thermal, photochemical, or electrochemical conditions could also reveal unusual reaction modes distinct from traditional two-electron pathways. nih.gov

Sustainable and Environmentally Benign Synthesis of Bromoethoxycyclopropanes

Traditional methods for synthesizing functionalized cyclopropanes can involve hazardous reagents and generate significant waste. researchgate.netthieme-connect.com A key future direction is the development of green and sustainable synthetic protocols. This involves adopting principles of green chemistry, such as using alternative reaction media and energy sources. thieme-connect.com

Promising strategies include biocatalysis, utilizing engineered enzymes for highly selective and environmentally friendly cyclopropanation and halogenation reactions. researchgate.netdigitellinc.com Nature itself provides inspiration through "cryptic halogenation" pathways, where enzymes transiently halogenate a substrate to activate it for cyclopropane formation, a mechanism that could be mimicked in the lab. nih.gov Other approaches include photocatalysis, which uses visible light to drive reactions, and mechanochemistry, where mechanical force in a ball mill replaces bulk solvents, significantly reducing waste. researchgate.netucl.ac.uk The use of water as a reaction solvent is another attractive, eco-friendly option that has shown success in certain cyclopropanation reactions. rsc.org

| Green Chemistry Approach | Description | Potential Advantage |

| Biocatalysis | Use of engineered enzymes (e.g., from myoglobin) for carbene transfer. researchgate.net | High enantioselectivity and reduced environmental impact. |

| Photocatalysis | Visible light-mediated reactions to generate reactive intermediates. researchgate.net | Mild reaction conditions and use of a renewable energy source. |

| Mechanochemistry | Solvent-free or solvent-minimized reactions in a ball mill. ucl.ac.uk | Drastic reduction in solvent waste and potentially unique reactivity. |

| Aqueous Synthesis | Using water as the primary solvent for the reaction. rsc.org | Eliminates hazardous organic solvents, improving safety and sustainability. |

Computational Design and Prediction of New Reactivity and Selectivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical reactions. youtube.com Density Functional Theory (DFT) calculations can be employed to study the mechanisms of reactions involving this compound. acs.org By modeling transition states and reaction pathways, researchers can gain insight into the factors controlling reactivity and selectivity. rsc.orgoup.com

This predictive power can be harnessed to design novel catalysts with enhanced activity and stereoselectivity. For example, computational screening can identify promising ligand scaffolds for transition-metal catalysts before they are synthesized in the lab. youtube.com Furthermore, computational studies can help predict unexplored reactivity patterns, guiding experimentalists toward discovering novel transformations. By understanding the electronic structure and orbital interactions, it may be possible to predict how the molecule will react with different types of reagents, such as electrophiles, nucleophiles, or radical species. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into modern automated synthesis platforms represents a significant frontier for accelerating research. Automated flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and residence time, enabling safe and reproducible synthesis, especially when dealing with reactive intermediates. nih.govresearchgate.net This technology is ideal for optimizing the synthesis of the compound itself and for exploring its subsequent reactions in a systematic manner. mit.edu

Coupling automated flow synthesis with high-throughput screening (HTS) techniques can dramatically increase the pace of discovery. sigmaaldrich.comunchainedlabs.com An automated platform could synthesize this compound and then directly introduce it into an array of parallel reactors, each containing a different catalyst, reagent, or set of conditions. syrris.com This allows for the rapid screening of hundreds of reaction variables to identify optimal conditions for a desired transformation or to discover entirely new reactions. unchainedlabs.comnsf.gov This synergy between automation and HTS will be crucial for rapidly mapping the chemical space of bromoethoxycyclopropanes and uncovering their most valuable synthetic applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.